molecular formula C10H15F3O2 B2912245 Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 403981-04-4

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B2912245
CAS No.: 403981-04-4
M. Wt: 224.223
InChI Key: BIGSUMSLEYCXIS-UHFFFAOYSA-N
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Description

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate is a cyclohexane derivative featuring a trifluoromethyl (-CF₃) group and an ethyl ester moiety at the 1-position of the cyclohexane ring. The trifluoromethyl group is highly electronegative and lipophilic, making this compound valuable in pharmaceutical and agrochemical research for enhancing metabolic stability and bioavailability . The compound’s synthesis likely involves cyclization or trifluoromethylation strategies, similar to methods described for related cyclohexane carboxylates .

Properties

IUPAC Name

ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c1-2-15-8(14)9(10(11,12)13)6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSUMSLEYCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the esterification of 1-(trifluoromethyl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-Fluorocyclohexane-1-carboxylate ()

  • Molecular Formula : C₉H₁₅FO₂
  • Molecular Weight : 174.21 g/mol
  • CAS No.: 95233-40-2
  • Key Differences: The fluorine substituent at the 4-position is less sterically bulky and less electron-withdrawing than the trifluoromethyl group. Applications: Likely used in agrochemicals due to fluorine’s moderate electronegativity.

Ethyl 1-(Trifluoromethyl)cyclohexane-1-carboxylate

  • Inferred Properties :
    • Higher lipophilicity (logP ~2.5–3.0) due to -CF₃.
    • Enhanced metabolic stability compared to fluorine analogs.

Aromatic vs. Aliphatic Substituents

Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate ()

  • Molecular Formula : C₁₄H₁₇BrO₂
  • Molecular Weight : 297.19 g/mol
  • CAS No.: 1282589-52-9
  • Key Differences :
    • The bromophenyl group introduces aromaticity and UV activity, making it suitable for photochemical studies.
    • Increased steric hindrance slows ester hydrolysis compared to aliphatic-substituted analogs .

This compound

  • Inferred Reactivity :
    • Faster hydrolysis kinetics due to reduced steric bulk compared to bromophenyl derivatives.
    • Lacks aromatic conjugation, limiting UV-based applications.

Ring Size and Strain: Cyclohexane vs. Cyclopropane

Ethyl 1-(Trifluoromethyl)cyclopropanecarboxylate ()

  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • CAS No.: 139229-57-5
  • Key Differences :
    • Cyclopropane’s ring strain increases reactivity (e.g., susceptibility to ring-opening reactions).
    • Higher density (1.311 g/cm³) due to compact structure .

This compound

  • Inferred Stability :
    • Cyclohexane’s chair conformation minimizes strain, enhancing thermal stability.
    • Lower density (~1.1–1.2 g/cm³) compared to cyclopropane analogs.

Functional Group Complexity

Ethyl 1-((Methylsulfonyl)methyl)cyclohexanecarboxylate ()

  • Molecular Formula : C₁₁H₂₀O₄S
  • Molecular Weight : 248.34 g/mol
  • Key Differences: The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing acidity of adjacent protons. Potential applications in medicinal chemistry as a protease inhibitor .

This compound

  • Inferred Applications :
    • Preferable for CNS-targeted drugs due to -CF₃’s blood-brain barrier permeability.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
This compound C₁₀H₁₃F₃O₂ ~222.2 -CF₃ High lipophilicity, metabolic stability Pharmaceuticals, agrochemicals
Ethyl 4-fluorocyclohexane-1-carboxylate C₉H₁₅FO₂ 174.21 -F (4-position) Moderate electronegativity Agrochemicals
Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate C₁₄H₁₇BrO₂ 297.19 -BrPh UV activity, steric hindrance Photochemical studies
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate C₇H₉F₃O₂ 182.14 -CF₃, cyclopropane High reactivity, ring strain Synthetic intermediates

Biological Activity

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and stability. This structural feature allows it to effectively penetrate biological membranes and interact with various biomolecules. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to bind to enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects, including anti-inflammatory and antiviral properties.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been explored for its potential to inhibit viral replication through mechanisms that may involve interference with viral enzymes or host cell pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into how modifications to its structure can enhance or diminish its biological activity. The presence of the trifluoromethyl group is crucial for increasing lipophilicity and altering binding affinity to biological targets.

CompoundTrifluoromethyl GroupBiological Activity
This compoundYesAntiviral, Anti-inflammatory
Ethyl 1-(difluoromethyl)cyclohexane-1-carboxylateNoReduced Activity
Mthis compoundYesSimilar Activity

This table illustrates the impact of the trifluoromethyl group on the biological activity of related compounds.

Study on Antiviral Activity

A study investigating the antiviral efficacy of this compound demonstrated significant inhibition of viral replication in cell cultures. The compound was tested against various viruses, showing IC50 values in the low micromolar range, indicating potent antiviral activity .

In Vitro Anti-inflammatory Study

In vitro assays assessed the anti-inflammatory properties of the compound by measuring cytokine release from stimulated immune cells. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate, and what are their mechanistic rationales?

The compound can be synthesized via Michael addition reactions or condensation strategies . For example, analogous cyclohexenone carboxylates are prepared by reacting ethyl acetoacetate with chalcones in the presence of base (e.g., NaOH) under reflux conditions . The trifluoromethyl group is typically introduced using trifluoromethylation reagents (e.g., CF₃SO₂Cl) or via pre-functionalized building blocks . Mechanistically, the base deprotonates the β-ketoester, enabling nucleophilic attack on the electrophilic chalcone, followed by cyclization and dehydration.

Q. How is the structural conformation of this compound characterized experimentally?

X-ray crystallography is the gold standard for resolving conformational details. For related cyclohexane carboxylates, puckering parameters (e.g., Cremer-Pople analysis) and dihedral angles between substituents are calculated to describe ring distortions, such as envelope or half-chair conformations . NMR spectroscopy (¹H/¹³C, DEPT, COSY) is used to confirm regiochemistry and substituent orientation, with characteristic shifts for the trifluoromethyl group (~-60 ppm in ¹⁹F NMR) and ester carbonyl (~165-175 ppm in ¹³C NMR) .

Q. What analytical techniques are critical for purity assessment of this compound?

HPLC-MS or GC-MS ensures purity and identifies byproducts. Elemental analysis validates stoichiometry, while FT-IR confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for esters). Thermogravimetric analysis (TGA) assesses thermal stability, which is critical for reactions requiring high temperatures .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding interactions of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack . Molecular docking (AutoDock, GOLD) models interactions with biological targets, such as enzymes, by simulating binding affinities and pose stability .

Q. What strategies address challenges in resolving structural disorder during X-ray crystallography of this compound?

Structural disorder, common in flexible cyclohexane rings, is managed by:

  • Multi-conformational modeling : Assigning partial occupancies to disordered atoms (e.g., 68.4% vs. 31.6% in analogous structures) .
  • Low-temperature data collection : Reduces thermal motion artifacts.
  • SHELX refinement : Constraints (e.g., SIMU, DELU) stabilize refinement of disordered regions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?

The -CF₃ group exerts strong inductive effects, deactivating the cyclohexane ring toward electrophilic substitution but activating it toward nucleophilic aromatic substitution (NAS) under specific conditions. For example, photoactivation of trifluoromethylated compounds (via UV light) can generate radicals for coupling reactions . Advanced functionalization may involve cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions introduced via directed ortho-metalation .

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 40–85% for similar routes) arise from variables like catalyst loading , solvent polarity , or reflux duration . Systematic optimization via Design of Experiments (DoE) identifies critical factors. For instance, increasing ethanol polarity in Michael additions improves cyclization efficiency, while prolonged reflux reduces byproduct formation .

Methodological Comparison Table

Aspect Synthetic Route A (Michael Addition)Synthetic Route B (Condensation)
Reagents Ethyl acetoacetate, chalcone, NaOHTrifluoromethyl precursor, esterifying agent
Yield Range 50–75%40–65%
Key Advantage High regioselectivityDirect CF₃ incorporation
Key Limitation Sensitive to steric hindranceRequires anhydrous conditions
Characterization X-ray (conformation), NMR (regiochemistry)MS (purity), IR (functional groups)

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